molecular formula C19H19N5O2 B6910609 N-(2-cyclopropylpyrimidin-5-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

N-(2-cyclopropylpyrimidin-5-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

Cat. No.: B6910609
M. Wt: 349.4 g/mol
InChI Key: ZHZRLYSIGMBYQY-UHFFFAOYSA-N
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Description

N-(2-cyclopropylpyrimidin-5-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, a pyrimidine ring, and a cyclopropyl group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(2-cyclopropylpyrimidin-5-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-11(2)24-19(26)15-6-4-3-5-14(15)16(23-24)18(25)22-13-9-20-17(21-10-13)12-7-8-12/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZRLYSIGMBYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CN=C(N=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropylpyrimidin-5-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-cyclopropylpyrimidine, the ring is constructed through cyclization reactions.

    Phthalazine Core Construction: The phthalazine core is synthesized via condensation reactions involving appropriate starting materials like phthalic anhydride and hydrazine derivatives.

    Coupling Reactions: The pyrimidine and phthalazine moieties are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropylpyrimidin-5-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine or phthalazine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-cyclopropylpyrimidin-5-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropylpyrimidin-5-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, specificity, and effects on cellular functions are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclopropylpyrimidin-5-yl)-4-oxo-3-methylphthalazine-1-carboxamide
  • N-(2-cyclopropylpyrimidin-5-yl)-4-oxo-3-ethylphthalazine-1-carboxamide

Uniqueness

N-(2-cyclopropylpyrimidin-5-yl)-4-oxo-3-propan-2-ylphthalazine-1-carboxamide stands out due to its specific structural features, such as the propan-2-yl group, which may confer unique reactivity and biological activity compared to its analogs

This comprehensive overview highlights the significance of this compound in scientific research and its potential for future developments

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